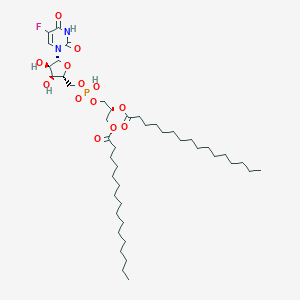
2-Hydroxyisonicotinic acid N-oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Hydroxyisonicotinic acid N-oxide involves oxidation reactions, where nicotinic acid is oxidized in glacial acetic acid using hydrogen peroxide. This process offers advantages such as simplicity, reusability of the solvent, minimal pollution, and high yields, highlighting an efficient method for producing this compound (Y. Chun, 2002).
Molecular Structure Analysis
The molecular structure of 2-Hydroxyisonicotinic acid N-oxide and related compounds has been analyzed through various studies, emphasizing the role of substituents, solvent effects on supramolecular structures, and hydrogen bonding in determining their molecular arrangements. These analyses demonstrate the compound's ability to form different supramolecular structures, including polymeric and cyclotrimeric forms, with potential for creating capsules through molecular aggregation (Reyes García-Zarracino & H. Höpfl, 2005).
Chemical Reactions and Properties
2-Hydroxyisonicotinic acid N-oxide participates in various chemical reactions, demonstrating its reactivity and potential utility in organic synthesis and materials science. The compound's interactions with other substances, including its role in nitric oxide biosynthesis, have been explored, offering insights into its chemical behavior and applications (Huiying Li et al., 2002).
Physical Properties Analysis
The physical properties of 2-Hydroxyisonicotinic acid N-oxide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of 2-Hydroxyisonicotinic acid N-oxide, including acidity, basicity, and reactivity towards various reagents, are fundamental to its applications in chemical synthesis and pharmaceuticals. The presence of the N-oxide group significantly impacts its electrophilic reactions and orientation, affecting the outcome of synthetic pathways (L. D. Smirnov et al., 1973).
Applications De Recherche Scientifique
Iron Chelation : 2-Hydroxypyridine-N-oxides, including 2-Hydroxyisonicotinic acid N-oxide, have shown effectiveness in mobilizing iron from human transferrin and horse spleen ferritin. This property is significant for studying iron metabolism and treating iron overload and imbalance diseases (Kontoghiorghes, 1987).
Solid Acid Catalyst Activity : Nanosheets derived from compounds like HTiNbO(5) and HSr(2)Nb(3)O(10), which can be related to the chemical structure of 2-Hydroxyisonicotinic acid N-oxide, show strong solid acid catalyst activities. These activities are crucial in various chemical reactions, such as esterification, cumene cracking, and 2-propanol dehydration (Takagaki et al., 2003).
Wood Preservation : A synergistic combination of EDTA, irganox 1076, and 2-hydroxypyridine-N-oxide, a compound closely related to 2-Hydroxyisonicotinic acid N-oxide, effectively prevents wood degradation caused by the white-rot fungus Coriolus versicolor. This indicates potential for new strategies in wood preservation (Mabicka et al., 2005).
Sedative Properties : Research on Nitrous oxide, a compound with a similar nitrogen oxide group, shows it is a weak sedative, with subjects remaining cooperative and responsive. This has implications for its use in medical procedures (Rampil et al., 1998).
Therapeutic Potential in Age-Related Diseases : Nitric oxide and nitroxyl compounds, which share structural similarities with 2-Hydroxyisonicotinic acid N-oxide, show potential as therapeutic agents in age-related diseases like cancer and neurodegenerative diseases. Oxidative stress plays a key role in these diseases' pathogenesis (Oliveira et al., 2018).
Hydroxyl Radical Formation : UVC photolysis of dissolved N2O significantly accelerates the decay of terephthalic acid and formation of 2-hydroxylterephthalic acid, indicating a higher contribution from hydroxyl radicals (Zhang et al., 2018).
Cardiac Failure Treatment : Oxidation of N-hydroxy-l-arginine by hypochlorous acid produces nitroxyl (HNO), offering a potential alternative treatment for cardiac failure. This highlights the biological activity and potential enzymatic production of compounds similar to 2-Hydroxyisonicotinic acid N-oxide in vivo (Cline et al., 2013).
Propriétés
IUPAC Name |
1-hydroxy-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-3-4(6(9)10)1-2-7(5)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXSGPUFCQCCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929226 | |
| Record name | 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyisonicotinic acid N-oxide | |
CAS RN |
13602-64-7, 119736-22-0 | |
| Record name | 2-Hydroxyisonicotinic acid N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)




![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)


